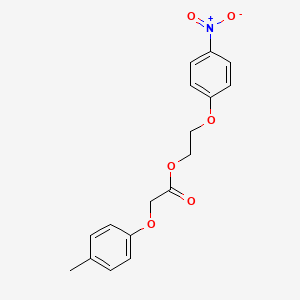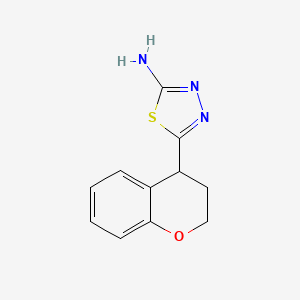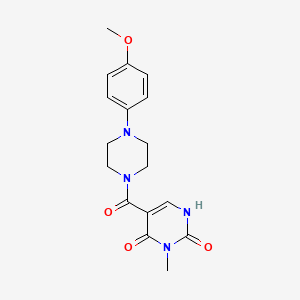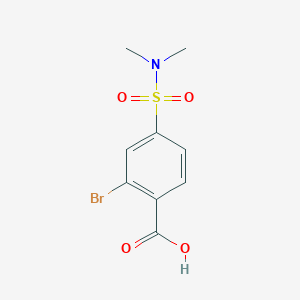
methyl 5-(3,4-dichlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(3,4-dichlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate, commonly known as DCPM, is a chemical compound that has been widely used in scientific research. DCPM belongs to the class of pyrazole derivatives and has been found to have a range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The synthesis of related pyrazole compounds involves regiospecific reactions, and single-crystal X-ray analysis provides unambiguous structure determination. These methods are crucial for identifying correct regioisomers and understanding molecular conformation and assembly (Kumarasinghe, Hruby, & Nichol, 2009) source.
- Studies have demonstrated the one-pot synthesis of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, highlighting efficient synthetic routes for pyrazole derivatives (Saeed, Arshad, & Flörke, 2012) source.
Molecular Structures and Supramolecular Assembly
- Research on reduced bipyrazoles from pyrazole precursors includes synthetic sequences, molecular structures, and supramolecular assembly, which are significant for understanding the material properties and potential applications of these compounds (Cuartas, Insuasty, Cobo, & Glidewell, 2017) source.
Biological and Pharmacological Studies
- While excluding direct drug use and side effects, research into comenic acid derivatives containing isoxazole and isothiazole moieties has shown a synergistic effect in mixtures with antitumor drugs used in chemotherapy, indicating the potential for these compounds in enhancing drug efficacy (Kletskov et al., 2018) source.
Materials Science and Corrosion Inhibition
- Pyrazole derivatives have been studied for their corrosion inhibition performance on mild steel in HCl solution. These studies include gravimetric, electrochemical, and DFT (Density Functional Theory) analyses to understand the efficiency and mechanism of corrosion inhibition, which is crucial for the protection of industrial materials (Yadav, Gope, Kumari, & Yadav, 2016) source.
Computational Chemistry
- Theoretical investigations have been conducted on pyrazole-4-carboxylic acid derivatives, combining experimental and theoretical studies to explore their electronic structure and potential applications in various fields (Viveka, Vasantha, Dinesha, Naveen, Lokanath, & Nagaraja, 2016) source.
Eigenschaften
IUPAC Name |
methyl 5-(3,4-dichlorophenyl)-1-(4-methylphenyl)pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O2/c1-11-3-6-13(7-4-11)22-17(10-16(21-22)18(23)24-2)12-5-8-14(19)15(20)9-12/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSZPSDOTVLJNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C(=O)OC)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(E)-(3-methoxy-4-propan-2-yloxyphenyl)methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione](/img/structure/B2886219.png)

![2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methylbutyl)acetamide](/img/structure/B2886225.png)

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-phenylacetamide](/img/structure/B2886227.png)
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2886229.png)

![5-((4-Benzylpiperazin-1-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2886231.png)
![2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(p-tolyl)acetamide](/img/structure/B2886232.png)
